

S-2 Methanandamide: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	S-2 Methanandamide	
Cat. No.:	B1499446	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide, is a potent and selective agonist for the cannabinoid receptor type 1 (CB1). Its modified chemical structure confers greater metabolic stability compared to its endogenous counterpart, making it a valuable tool for investigating the endocannabinoid system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **S-2 Methanandamide**. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a visual representation of its primary signaling pathway.

Chemical Structure and Physicochemical Properties

S-2 Methanandamide, systematically named N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is characterized by an arachidonic acid backbone linked to an (S)-2-hydroxypropyl amine headgroup. This structural modification, specifically the methyl group at the 2'-position of the ethanolamine moiety, sterically hinders its hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.



Property	Value	
Molecular Formula	C23H39NO2	
Molecular Weight	361.6 g/mol	
CAS Number	157182-48-4	
Appearance	A solution in ethanol	
Solubility	>10 mg/mL in DMF, >30 mg/mL in DMSO, >100 mg/mL in Ethanol	
SMILES	CCCCC/C=C\C/C=C\C/C=C\CCCC(=O) NCC(C)O	
InChI Key	HTNMZCWZEMNFCR-AQNSPSBUSA-N	

Pharmacological Properties

S-2 Methanandamide is a high-affinity agonist for the CB1 receptor, exhibiting significant potency and selectivity. Its reduced susceptibility to enzymatic degradation by FAAH results in a longer duration of action compared to anandamide, making it a powerful tool for studying CB1 receptor-mediated effects both in vitro and in vivo.

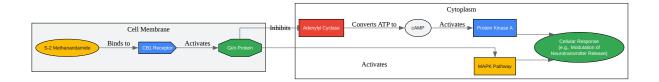
Parameter	Value	Receptor/Enzyme
Ki	26 nM	CB1 Receptor
IC50	47 nM	Murine Vas Deferens Twitch Response
IC50 (with PMSF)	173 nM	CB1 Receptor
IC50	8216 nM	CB2 Receptor

Signaling Pathway

Activation of the CB1 receptor by **S-2 Methanandamide** initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the activated G-protein inhibits adenylyl



cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.



Click to download full resolution via product page

CB1 Receptor Signaling Pathway

Experimental Protocols In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of **S-2 Methanandamide** for the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of **S-2 Methanandamide** for the CB1 receptor.

Materials:

- Membrane preparations from cells expressing the CB1 receptor (e.g., CHO-CB1 cells or rodent brain tissue).
- Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).
- S-2 Methanandamide.
- Non-labeled competing ligand for non-specific binding determination (e.g., WIN 55,212-2).

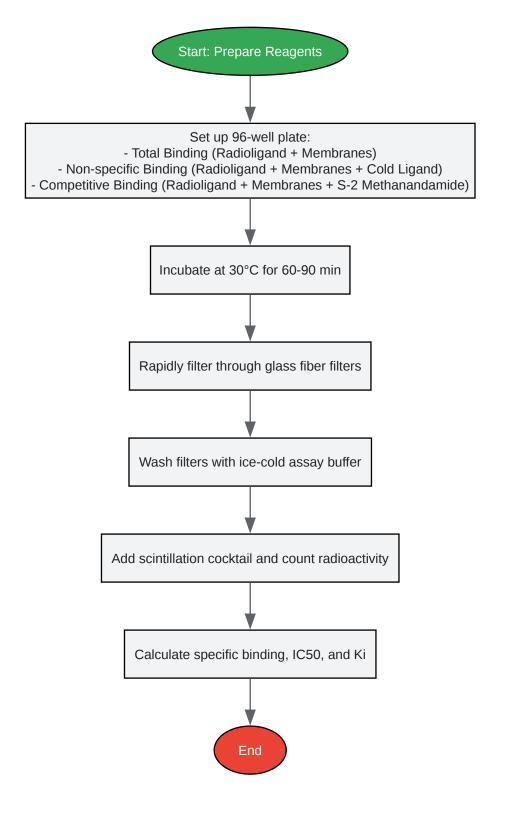


- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., GF/C).
- Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of S-2 Methanandamide in assay buffer.
- In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and either **S-2 Methanandamide**, vehicle, or the non-labeled competing ligand for total, specific, and non-specific binding, respectively.
- Add the membrane preparation to each well to initiate the binding reaction.
- Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the IC50 value of S-2 Methanandamide.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation.





Click to download full resolution via product page

CB1 Receptor Binding Assay Workflow



This protocol outlines a method to assess the inhibitory effect of **S-2 Methanandamide** on FAAH activity.

Objective: To determine the IC50 value of S-2 Methanandamide for FAAH.

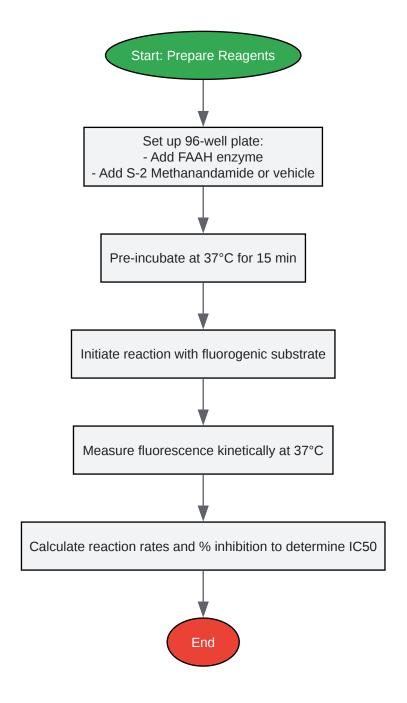
Materials:

- Recombinant human or rat FAAH.
- Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
- S-2 Methanandamide.
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
- 96-well black microplates.
- Fluorescence plate reader.

Procedure:

- Prepare serial dilutions of **S-2 Methanandamide** in FAAH assay buffer.
- In a 96-well plate, add the FAAH enzyme and either **S-2 Methanandamide** or vehicle.
- Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm)
 kinetically over 10-30 minutes at 37°C.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
- Determine the percentage of inhibition for each concentration of S-2 Methanandamide.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.





Click to download full resolution via product page

FAAH Inhibition Assay Workflow

In Vivo Assays

This protocol is used to assess the effects of **S-2 Methanandamide** on locomotor activity and anxiety-like behavior in rats.

Objective: To evaluate the behavioral effects of **S-2 Methanandamide** in an open-field arena.



Materials:

- · Male Wistar or Sprague-Dawley rats.
- Open-field arena (e.g., 100 x 100 x 40 cm).
- Video tracking software.
- S-2 Methanandamide.
- Vehicle (e.g., a mixture of ethanol, Tween 80, and saline).

Procedure:

- Habituate the rats to the testing room for at least 60 minutes before the experiment.
- Administer S-2 Methanandamide or vehicle intraperitoneally (i.p.) or intravenously (i.v.).
- After a predetermined time (e.g., 30 minutes post-i.p. injection), place the rat in the center of the open-field arena.
- Allow the rat to explore the arena for a set period (e.g., 5-15 minutes).
- Record the session using a video camera mounted above the arena.
- Analyze the video recordings for various behavioral parameters, including:
 - Total distance traveled.
 - Time spent in the center versus the periphery of the arena.
 - Rearing frequency.
 - Grooming behavior.
- Thoroughly clean the arena between each trial to remove olfactory cues.

This protocol is designed to assess the reinforcing properties of **S-2 Methanandamide**.



Objective: To determine if **S-2 Methanandamide** serves as a reinforcer in a self-administration paradigm.

Materials:

- Squirrel monkeys or other suitable non-human primate models.
- Operant conditioning chambers equipped with response levers and an intravenous infusion system.
- S-2 Methanandamide.
- Vehicle (e.g., saline with a small percentage of ethanol and Tween 80).
- Catheterization surgery supplies.

Procedure:

- Surgically implant a chronic indwelling catheter into a major vein (e.g., jugular or femoral) of the monkey.
- Allow for a post-operative recovery period.
- Train the monkeys to self-administer a known reinforcer (e.g., cocaine) on a fixed-ratio (FR) schedule of reinforcement.
- Once stable responding is established, substitute the reinforcer with S-2 Methanandamide or its vehicle.
- Record the number of infusions self-administered over a set session duration.
- Vary the dose of **S-2 Methanandamide** to generate a dose-response curve.
- Include extinction periods (vehicle only) between different doses to confirm that the behavior is maintained by the drug.

Conclusion



S-2 Methanandamide is a valuable pharmacological tool for elucidating the role of the CB1 receptor in various physiological and pathological processes. Its enhanced metabolic stability and high potency make it a superior alternative to anandamide for many experimental applications. The detailed protocols and data presented in this guide provide a framework for researchers to effectively utilize **S-2 Methanandamide** in their investigations of the endocannabinoid system.

 To cite this document: BenchChem. [S-2 Methanandamide: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1499446#the-chemical-structure-and-properties-of-s-2-methanandamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com